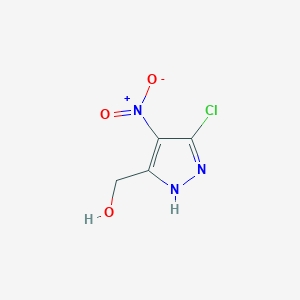
Thymidine 3'-monophosphate sodium salt
描述
Thymidine 3’-monophosphate sodium salt is a nucleotide derivative that plays a crucial role in various biological processes. It is a monophosphate ester of thymidine, a nucleoside composed of the pyrimidine base thymine attached to a deoxyribose sugar. This compound is often used in biochemical and molecular biology research due to its involvement in DNA synthesis and repair.
准备方法
Synthetic Routes and Reaction Conditions
Thymidine 3’-monophosphate sodium salt can be synthesized through enzymatic methods. One common approach involves the phosphorylation of thymidine using thymidine kinase in the presence of adenosine triphosphate (ATP) and magnesium ions. The reaction typically occurs under mild conditions, with the enzyme catalyzing the transfer of a phosphate group to the 3’-hydroxyl group of thymidine.
Industrial Production Methods
Industrial production of thymidine 3’-monophosphate sodium salt often involves large-scale enzymatic synthesis. The process is optimized for high yield and purity, utilizing recombinant enzymes and controlled reaction conditions. The product is then purified through techniques such as ion-exchange chromatography and crystallization to obtain the sodium salt form.
化学反应分析
Types of Reactions
Thymidine 3’-monophosphate sodium salt undergoes various chemical reactions, including:
Phosphorylation: Addition of phosphate groups to form higher phosphorylated nucleotides.
Hydrolysis: Cleavage of the phosphate ester bond to yield thymidine and inorganic phosphate.
Oxidation and Reduction: Involvement in redox reactions, although less common.
Common Reagents and Conditions
Phosphorylation: ATP, thymidine kinase, magnesium ions.
Hydrolysis: Acidic or basic conditions, phosphatases.
Oxidation and Reduction: Specific oxidizing or reducing agents, depending on the desired reaction.
Major Products Formed
Phosphorylation: Higher phosphorylated nucleotides such as thymidine diphosphate and thymidine triphosphate.
Hydrolysis: Thymidine and inorganic phosphate.
科学研究应用
Thymidine 3’-monophosphate sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of oligonucleotides and other nucleotide derivatives.
Biology: Involved in studies of DNA synthesis, repair, and replication. It is also used in cell proliferation assays.
Medicine: Investigated for its potential in antiviral therapies and as a diagnostic tool in certain medical conditions.
Industry: Utilized in the production of nucleic acid-based products and as a standard in analytical techniques.
作用机制
Thymidine 3’-monophosphate sodium salt exerts its effects primarily through its role in DNA synthesis. It serves as a substrate for DNA polymerases, which incorporate it into the growing DNA strand during replication. The compound also participates in the salvage pathway of nucleotide synthesis, where it is phosphorylated to thymidine diphosphate and thymidine triphosphate, which are essential for DNA synthesis and repair.
相似化合物的比较
Similar Compounds
- Thymidine 5’-monophosphate sodium salt
- Cytidine 3’,5’-cyclic monophosphate sodium salt
- Guanosine 3’,5’-cyclic monophosphate sodium salt
Uniqueness
Thymidine 3’-monophosphate sodium salt is unique due to its specific role in the 3’-phosphorylation of thymidine, which is crucial for certain biochemical pathways. Unlike its 5’-phosphorylated counterpart, it is specifically involved in the salvage pathway and has distinct enzymatic interactions.
属性
IUPAC Name |
sodium;[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N2O8P.Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(7(4-13)19-8)20-21(16,17)18;/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);/q;+1/p-1/t6-,7+,8+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMMAHSFORMBSQ-HNPMAXIBSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=O)(O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2NaO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;trihydrate](/img/structure/B3363933.png)
